3-(Chloroacetyl)pyridine-2-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Reaction Kinetics

Sourcing the correct 3-chloroacetyl regioisomer of picolinic acid is critical for reproducing ACC1 inhibitor syntheses with sub-nanomolar potency. Substitution with non-halogenated or regioisomeric analogs eliminates the essential electrophilic site or reduces target activity >20-fold. - **Bifunctional design**: Carboxylic acid for amide coupling + α-chloroacetyl for C-N, C-S bond formation. - **Proven utility**: Direct precursor to ACC1 inhibitors (IC50 = 0.96 nM) and agrochemical picolinate derivatives. - **Supply**: BenchChem ensures strict regioisomeric purity and reliable global delivery for R&D campaigns.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 500689-81-6
Cat. No. B13813105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloroacetyl)pyridine-2-carboxylic acid
CAS500689-81-6
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)C(=O)CCl
InChIInChI=1S/C8H6ClNO3/c9-4-6(11)5-2-1-3-10-7(5)8(12)13/h1-3H,4H2,(H,12,13)
InChIKeyWNLXMZAVHQJLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloroacetyl)pyridine-2-carboxylic Acid: Building Block for ACC Inhibitors


3-(Chloroacetyl)pyridine-2-carboxylic acid (CAS 500689-81-6), also known as 3-(2-chloroacetyl)picolinic acid, is a heterocyclic building block featuring a pyridine core substituted with a carboxylic acid at the 2-position and a chloroacetyl group at the 3-position . This precise substitution pattern creates a bifunctional molecule capable of orthogonal reactivity: the carboxylic acid can undergo standard coupling reactions, while the α-chloroacetyl moiety serves as a highly electrophilic site for nucleophilic substitution and subsequent heterocycle formation [1]. As an intermediate in the synthesis of potent Acetyl-CoA Carboxylase (ACC) inhibitors, this compound enables access to high-value pharmaceutical scaffolds, positioning it as a critical procurement item for medicinal chemistry and agrochemical research programs.

Analogs Cannot Replace 3-(Chloroacetyl)pyridine-2-carboxylic Acid


Generic substitution of this compound with non-halogenated analogs like 3-acetylpyridine-2-carboxylic acid or simple picolinic acid derivatives results in a complete loss of the critical nucleophilic substitution handle required for downstream derivatization . The α-chloroacetyl group provides a unique electrophilic center that enables selective C–N and C–S bond formation with amines and thiols, a reaction pathway inaccessible to acetyl or unsubstituted pyridine carboxylic acid counterparts [1]. Furthermore, regioisomeric alternatives such as 6-(chloroacetyl)pyridine-2-carboxylic acid exhibit altered electronic and steric properties that can significantly impact the binding affinity and selectivity of final ACC inhibitor compounds, as demonstrated by comparative structure-activity relationship (SAR) studies in the ACC inhibitor class [2]. Therefore, procurement of the specific 3-chloroacetyl regioisomer is non-negotiable for reproducing published synthetic routes and achieving target compound potency.

3-(Chloroacetyl)pyridine-2-carboxylic Acid vs. Closest Analogs


Reactivity Advantage in Nucleophilic Substitution

The presence of the α-chloro substituent in 3-(chloroacetyl)pyridine-2-carboxylic acid provides a highly reactive electrophilic center for nucleophilic substitution (SN2) reactions, a feature completely absent in its non-halogenated analog, 3-acetylpyridine-2-carboxylic acid (CAS 716362-04-8) . This difference is quantified by the leaving group ability of the chloride ion (pKa of conjugate acid HCl = -7) compared to the hydroxide ion (pKa of conjugate acid H2O = 15.7) in the acetyl analog, resulting in a predicted rate enhancement of several orders of magnitude for nucleophilic displacement under identical conditions [1].

Synthetic Chemistry Medicinal Chemistry Reaction Kinetics

Access to Ultra-Potent ACC1 Inhibitors

3-(Chloroacetyl)pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of advanced ACC1 inhibitors, as exemplified by the potent lead compound CHEMBL4086127, which exhibits an IC50 of 0.960 nM against human ACC1 in biochemical assays [1]. While direct comparative data for the intermediate itself is not available, the structural motif is essential for achieving nanomolar potency; analogous inhibitors lacking the 3-chloroacetyl-pyridine-2-carboxylic acid core (e.g., 6-substituted regioisomers) demonstrate significantly reduced activity, with some showing IC50 values >20 nM against ACC1, representing a >20-fold loss in potency [2].

Acetyl-CoA Carboxylase ACC1 Inhibitor Cancer Metabolism

Regioisomeric Specificity in SAR

The position of the chloroacetyl substituent on the pyridine ring critically influences the biological activity of derived ACC inhibitors. Compounds incorporating the 3-(chloroacetyl)pyridine-2-carboxylic acid core (as in CHEMBL4086127) achieve an IC50 of 0.960 nM against ACC1 [1]. In contrast, a closely related inhibitor built on the 6-(chloroacetyl)pyridine-2-carboxylic acid regioisomer (CHEMBL2419591) exhibits an IC50 of 23 nM against the same target, representing a 24-fold reduction in potency [2]. This quantitative SAR divergence underscores the necessity of procuring the exact 3-substituted regioisomer for lead optimization campaigns.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

3-(Chloroacetyl)pyridine-2-carboxylic Acid: Key Applications


Synthesis of Ultra-Potent ACC1 Inhibitors

This compound is the definitive starting material for constructing the 3-substituted pyridine-2-carboxylic acid core found in ACC1 inhibitors with sub-nanomolar potency (IC50 = 0.96 nM) [1]. Medicinal chemistry teams developing next-generation ACC inhibitors for cancer metabolism or metabolic disorders should procure this specific regioisomer to ensure access to the most active chemical space, as alternative regioisomers yield compounds with >20-fold lower potency [2].

Nucleophilic Derivatization for Heterocyclic Libraries

The α-chloroacetyl group serves as a versatile electrophilic handle for reaction with amines, thiols, and other nucleophiles, enabling rapid generation of amide, thioether, and fused heterocyclic derivatives [1]. This reactivity profile, which is absent in non-halogenated analogs, makes the compound an ideal building block for high-throughput medicinal chemistry campaigns and diversity-oriented synthesis [2].

Novel Agrochemical Development

Pyridine-2-carboxylic acid derivatives are established scaffolds in herbicidal and fungicidal compositions [1]. The chloroacetyl moiety provides an additional site for structural elaboration, allowing researchers to explore novel substituted picolinic acid derivatives with improved potency and selectivity profiles for agricultural applications [2].

Chemical Biology Probes for ACC Studies

The compound can be further functionalized to create chemical probes (e.g., biotinylated or fluorescently labeled derivatives) for investigating ACC1/ACC2 biology [1]. Its well-defined reactivity and structural relationship to potent ACC inhibitors make it a strategic choice for developing tool compounds to study fatty acid metabolism and its role in disease [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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